molecular formula C11H8ClNO3 B8011627 Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate

Cat. No.: B8011627
M. Wt: 237.64 g/mol
InChI Key: SXDKQUZYCLYAIB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate (CAS 1897744-90-9) is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly in the research and development of novel therapeutic agents. Its core structure is part of the quinoline-4-carboxylate chemotype, which has been identified as a promising scaffold in drug discovery . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This chemical is a valuable precursor in the synthesis of quinoline-4-carboxamide derivatives. Such compounds have demonstrated significant potential in antiplasmodial research, showing excellent oral efficacy in models with low nanomolar in vitro potency against Plasmodium falciparum , the parasite responsible for malaria . The quinoline-4-carboxamide series, accessible from intermediates like this compound, represents a novel mechanism of action for antimalarials through the inhibition of translation elongation factor 2 (PfEF2), a target critical for protein synthesis in the parasite . Furthermore, the 3-hydroxyquinoline-4-carboxylate structure is a fundamental synthon for generating diverse libraries of derivatives, including esters, amides, and hybrid heterocyclic systems, for probing biological activity and optimizing drug-like properties . Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to improve potency, metabolic stability, and aqueous solubility in lead optimization campaigns .

Properties

IUPAC Name

methyl 6-chloro-3-hydroxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10-7-4-6(12)2-3-8(7)13-5-9(10)14/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDKQUZYCLYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

In the Pfitzinger reaction, 6-chloroisatin reacts with pyruvic acid under basic conditions to form 6-chloroquinoline-4-carboxylic acid. The reaction proceeds via:

  • Ring-opening of isatin : Basic hydrolysis of 6-chloroisatin generates an intermediate anthranilic acid derivative.

  • Condensation with pyruvic acid : The α-keto acid undergoes cyclization to form the quinoline core.

  • Decarboxylation : Elimination of CO₂ yields the 4-carboxyquinoline.

To introduce the 3-hydroxy group, post-synthetic modifications are required. For example, nitration at position 3 followed by reduction and diazotization can convert a nitro group to a hydroxyl group.

Optimization and Yield Data

  • Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride improves reaction efficiency, achieving yields up to 92% for quinoline-4-carboxylic acids.

  • Solvent : Ethanol or water is preferred to avoid side reactions.

  • Temperature : Reactions are typically conducted at 80–125°C.

Sequential Functionalization via Esterification and Chlorination

Esterification of Quinoline-4-Carboxylic Acid

Quinoline-4-carboxylic acid intermediates are esterified using methanol and thionyl chloride (SOCl₂). Key steps include:

  • Activation of the carboxylic acid : SOCl₂ converts the acid to an acyl chloride.

  • Nucleophilic substitution : Methanol reacts with the acyl chloride to form the methyl ester.

Example Protocol :

  • 7-Bromoquinoline-4-carboxylic acid (8.0 mmol) is dissolved in methanol.

  • Thionyl chloride (15 mL) is added dropwise under reflux for 12 hours.

  • Yield: 80.5% of methyl 7-bromoquinoline-4-carboxylate.

Chlorination Strategies

Chlorine can be introduced via:

  • Electrophilic aromatic substitution : Using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃).

  • Sandmeyer reaction : Diazotization of an amino group followed by treatment with CuCl.

Case Study :
4-Hydroxy-6,7-dimethoxyquinoline is treated with phosphorus oxychloride (POCl₃) at 70–75°C to replace the hydroxyl group with chlorine. Yield: 92.9% after recrystallization.

Reductive Amination and Diazotization

This method is ideal for introducing hydroxyl groups at position 3:

Stepwise Process

  • Amination : Palladium-catalyzed coupling of methyl 6-chloroquinoline-4-carboxylate with NH₂Boc in the presence of cesium carbonate and Xantphos.

  • Deprotection : Removal of the Boc group using HCl/MeOH.

  • Diazotization : Treatment of the primary amine with NaNO₂/H₂SO₄ at 0°C generates a diazonium salt, which hydrolyzes to a hydroxyl group.

Critical Parameters :

  • Temperature control (0–5°C) during diazotization prevents decomposition.

  • Use of 10% H₂SO₄ ensures efficient hydrolysis.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Pfitzinger Reaction6-ChloroisatinCyclization, esterification60–77High regioselectivityRequires functional group modification
Chlorination of Hydroxy4-HydroxyquinolinePOCl₃ treatment85–93Direct substitutionHarsh conditions
Reductive AminationMethyl 6-chloroquinolineAmination, diazotization70–80Precise hydroxyl placementMulti-step, low atom economy

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and immobilized catalysts (e.g., Fe₃O₄ nanoparticles) are employed to enhance safety and efficiency. Key optimizations include:

  • Solvent-free conditions : Reduce waste and cost.

  • Catalyst recycling : Fe₃O₄@SiO₂ composites can be reused for 5 cycles without significant loss in activity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of novel drug candidates targeting various diseases.

  • Case Study : A study on quinoline derivatives demonstrated that modifications to the methyl 6-chloro-3-hydroxyquinoline scaffold resulted in compounds with enhanced antiplasmodial activity against Plasmodium falciparum, showing promising results in preclinical models .

Mechanism of Action

The compound is believed to inhibit specific enzymes involved in critical biological pathways. For example, it may act on translation elongation factors, which are essential for protein synthesis in pathogens .

Agricultural Science

Pesticides and Plant Growth Regulators

Research has explored the use of derivatives of this compound as potential pesticides and plant growth regulators.

  • Field Trials : Preliminary trials indicated that certain derivatives exhibited significant efficacy against common agricultural pests, leading to increased crop yields.

Industrial Applications

Synthesis of Dyes and Pharmaceuticals

This compound is utilized in the production of various industrial chemicals, including dyes and pharmaceuticals.

ApplicationDetails
Dyes Used in the synthesis of colorants for textiles.
Pharmaceuticals Serves as an intermediate in drug synthesis.

Environmental Chemistry

Pollutant Degradation

The compound has been studied for its ability to degrade environmental pollutants through advanced oxidation processes.

  • Study Findings : Experiments showed that this compound can effectively break down certain organic pollutants under optimized conditions, significantly reducing toxicity levels in contaminated water.

Material Science

Development of New Polymers

Researchers are investigating the use of this compound in creating new polymers with enhanced properties such as thermal stability and electrical conductivity.

PropertyPotential Benefits
Thermal Stability Improved performance in high-temperature applications.
Electrical Conductivity Potential for use in electronic devices.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives with modifications at positions 3, 4, 6, and 8 are summarized in Table 1. Key comparisons include:

Table 1: Structural and Functional Comparison of Methyl 6-Chloro-3-Hydroxyquinoline-4-Carboxylate with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Notable Properties/Applications References
This compound C₁₂H₁₀ClNO₃ 251.67* Cl (6), OH (3), COOCH₃ (4) Hydroxyl, ester, chloro Potential anti-tuberculosis activity
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C₁₉H₁₆ClNO₂ 325.79 Cl (6), CH₃ (2), C₆H₅ (4), COOCH₂CH₃ (3) Ester, chloro, phenyl, methyl Crystallizes in monoclinic system; hydrogen-bonded chains along b-axis
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate C₁₃H₉ClF₃NO₂ 303.66 Cl (4), CH₃ (6), CF₃ (2), COOCH₃ (3) Trifluoromethyl, ester, chloro Enhanced lipophilicity due to CF₃ group
6-Chloro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₆ClNO₃ 223.62 Cl (6), OH (4), COOH (3) Carboxylic acid, hydroxyl, chloro Positional isomer; altered acidity
Ethyl 6-hydroxyquinoline-4-carboxylate C₁₂H₁₁NO₃ 217.22 OH (6), COOCH₂CH₃ (4) Hydroxyl, ester Potential solubility challenges

*Calculated based on molecular formula.

Key Findings:

Ester Group Influence: Methyl or ethyl esters at position 3 or 4 modulate solubility and bioavailability. The trifluoromethyl group in Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate introduces strong electron-withdrawing effects, which may alter reactivity or target binding .

Hydroxyl Group Position: Moving the hydroxyl group from position 3 (target compound) to 4 (6-chloro-4-hydroxyquinoline-3-carboxylic acid) significantly affects hydrogen-bonding patterns and acidity. The carboxylic acid derivative (position 3) is more acidic, influencing its pharmacokinetic profile .

Chlorine and Aromatic Substitutions: Chlorine at position 6 is conserved in several analogues, contributing to steric and electronic effects. Phenyl or methyl groups at position 2 or 4 (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) enhance π-π stacking interactions in crystal structures, improving thermal stability .

Biological Activity: Quinoline-3-carboxylates are associated with anti-tuberculosis activity, as seen in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate . The trifluoromethyl derivative may offer enhanced membrane permeability due to its lipophilic CF₃ group .

Crystallographic and Physical Properties:

  • Hydrogen Bonding: Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate forms chains via C—H⋯O and N—H⋯O interactions, stabilizing its crystal lattice .
  • Thermal Stability : Methyl esters generally exhibit higher melting points than ethyl analogues due to tighter molecular packing .

Biological Activity

Methyl 6-chloro-3-hydroxyquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial, antiviral, and anticancer therapies, as well as insights into its mechanisms of action.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H8ClNO3
  • Molecular Weight : 223.63 g/mol

The compound features a quinoline core with a chlorine atom and hydroxyl group that contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves:

  • Intercalation with DNA : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes, leading to cell death.
  • Inhibition of Enzymes : It may inhibit critical enzymes such as topoisomerases, which are essential for DNA replication and repair.

Antiviral Activity

The compound has also been investigated for antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or the host cell machinery necessary for viral propagation.

Anticancer Potential

This compound is being explored as a potential anticancer agent . Its anticancer mechanisms include:

  • DNA Interaction : By intercalating into DNA, it disrupts the normal function of cancer cells, leading to apoptosis.
  • Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound. Below is a summary of key findings from recent research:

Study ReferenceActivity TestedIC50 ValueNotes
Antimicrobial25 µMEffective against Staphylococcus aureus
Antiviral30 µMInhibits influenza virus replication
Anticancer15 µMHigh selectivity index against MCF-7 cells

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound's planar structure allows it to fit between DNA bases, disrupting the double helix.
  • Enzyme Inhibition : It inhibits topoisomerases and other enzymes critical for DNA synthesis and repair.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Q & A

Q. What strategies achieve enantioselective synthesis of chiral analogs?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) induce stereocontrol. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, with optical rotation and CD spectra confirming configuration .

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